1-Cyclobutyl-3-methoxybenzene
Description
1-Cyclobutyl-3-methoxybenzene is an aromatic compound featuring a cyclobutyl substituent at position 1 and a methoxy group at position 3 of the benzene ring. The cyclobutyl group introduces unique steric and electronic effects due to its four-membered ring structure, which is less strained than cyclopropane but still imposes conformational constraints. This compound is of interest in organic synthesis and materials science, though detailed data on its synthesis, toxicity, and applications remain sparse in publicly available literature.
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-cyclobutyl-3-methoxybenzene |
InChI |
InChI=1S/C11H14O/c1-12-11-7-3-6-10(8-11)9-4-2-5-9/h3,6-9H,2,4-5H2,1H3 |
InChI Key |
BKYALEQPNMLLSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Cyclobutyl-3-methoxybenzene can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a cyclobutylboronic acid with a 3-methoxyphenyl halide in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution:
Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Cyclobutyl-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyclobutyl group can be reduced to a cyclobutane ring.
Substitution: The benzene ring can undergo further substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.
Scientific Research Applications
1-Cyclobutyl-3-methoxybenzene has several applications in scientific research:
Biology: It is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-3-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding, while the cyclobutyl group can influence the compound’s overall conformation and binding affinity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
The following analogs highlight key distinctions in substituents, ring systems, and functional groups:
Table 1: Structural Comparison
- Cyclobutyl vs. However, the larger ring may increase steric hindrance.
- Substituent Position : The 3-methoxy group in the target compound vs. 4-methoxy in analogs alters electronic effects. Methoxy at position 3 may direct electrophilic substitution reactions to the 2-, 4-, or 6-positions, whereas 4-methoxy derivatives favor para/ortho activation.
- Functional Groups : Ethynyl and azide groups in analogs (Table 1) introduce reactivity for click chemistry or photocycloadditions, whereas the cyclobutyl group in the target compound may limit such applications .
Physical and Chemical Properties
- Solubility : The cyclobutyl group’s hydrophobicity may reduce water solubility compared to azide- or ethynyl-containing analogs.
- Thermal Stability : Cyclobutane’s lower ring strain vs. cyclopropane could enhance thermal stability, reducing decomposition risks.
Research Implications and Data Gaps
- Structural Optimization : Cyclobutyl derivatives may offer stability advantages over cyclopropane analogs but require tailored synthetic routes.
- Safety and Ecology : Critical data gaps in toxicity and environmental persistence hinder risk assessment .
- Functional Group Diversity : Ethynyl and azide groups enable modular chemistry, whereas cyclobutyl systems may prioritize stability over reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
